molecular formula C33H36F2N2OS B12783504 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine CAS No. 143760-10-5

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine

Cat. No.: B12783504
CAS No.: 143760-10-5
M. Wt: 546.7 g/mol
InChI Key: KCRLWBXSIQLNJB-UHFFFAOYSA-N
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Description

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the butyl and naphthylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the naphthylthio group.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens or nitro groups. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential pharmacological activities. The presence of the piperazine ring is often associated with bioactivity, making it a candidate for drug development.

Medicine

In medicine, this compound or its derivatives could be explored for therapeutic applications. The fluorophenyl and naphthylthio groups may contribute to binding affinity and specificity towards biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine include other piperazine derivatives with different substituents. Examples include:

  • 1-(4-Phenylbutyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine
  • 1-(4,4-Bis(4-chlorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of fluorine atoms, for example, can enhance metabolic stability and binding affinity in medicinal chemistry applications.

Properties

CAS No.

143760-10-5

Molecular Formula

C33H36F2N2OS

Molecular Weight

546.7 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-naphthalen-1-ylsulfanylpropan-2-ol

InChI

InChI=1S/C33H36F2N2OS/c34-28-14-10-26(11-15-28)31(27-12-16-29(35)17-13-27)8-4-18-36-19-21-37(22-20-36)23-30(38)24-39-33-9-3-6-25-5-1-2-7-32(25)33/h1-3,5-7,9-17,30-31,38H,4,8,18-24H2

InChI Key

KCRLWBXSIQLNJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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